molecular formula C14H13N3O2 B2404438 N-(4-acetamidophenyl)pyridine-3-carboxamide CAS No. 130912-06-0

N-(4-acetamidophenyl)pyridine-3-carboxamide

Cat. No. B2404438
CAS RN: 130912-06-0
M. Wt: 255.277
InChI Key: PBLLHHZLXPHQLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetamidophenyl)pyridine-3-carboxamide, also known as Nicotinamide Riboside (NR), is a naturally occurring compound found in milk and other foods. NR has gained significant attention in recent years due to its potential health benefits, particularly in the area of anti-aging research.

Mechanism of Action

Target of Action

N-(4-acetamidophenyl)pyridine-3-carboxamide is primarily targeted against the bacterial wilt pathogen, Ralstonia solanacearum . This bacterium is responsible for causing bacterial wilt in tomatoes, a prevalent disease affecting hundreds of plant species worldwide .

Mode of Action

The compound interacts with its target through a series of molecular docking studies . The structure-activity relationship analysis shows that the positions and types of substituents on the aromatic rings of the compound strongly influence their biological activity . A specific analog of the compound, with a chloro group at the para position on ring C and hydroxyl group at the ortho position on ring A, was found to be exceptionally effective against R. solanacearum .

Biochemical Pathways

The compound affects the biochemical pathways of R. solanacearum, leading to a significant enhancement in disease resistance in tomato plants . The analogs of the compound were found to be highly potent due to their amide linkage .

Pharmacokinetics

The compound’s effectiveness against bacterial wilt pathogens, especially when used to treat seeds, suggests good bioavailability .

Result of Action

The compound promotes vegetative and reproductive growth of tomato plants, increasing seed germination and seedling vigor . In plants mechanically infected with bacteria, the compound substantially reduces the percentage of infection, pathogen quantity in young tissue, and disease progression .

Action Environment

The action, efficacy, and stability of this compound are influenced by environmental factors.

Advantages and Limitations for Lab Experiments

NR has several advantages and limitations for lab experiments. Advantages include:
- NR is a naturally occurring compound, making it easy to source
- NR is relatively stable, making it easy to work with in lab experiments
- NR has been shown to have a variety of potential health benefits, making it a promising area of research
Limitations include:
- NR can be expensive to synthesize
- NR can be difficult to purify, which can affect the accuracy of lab experiments
- NR has not been extensively studied in humans, so its safety and efficacy are not well understood

Future Directions

For NR research include further investigation of its potential health benefits, clinical trials to investigate its safety and efficacy, and development of new synthesis methods.

Synthesis Methods

NR can be synthesized through a variety of methods, including chemical synthesis, enzymatic synthesis, and fermentation. Chemical synthesis involves the use of chemical reactions to create NR from precursors. Enzymatic synthesis uses enzymes to catalyze the formation of NR from precursors. Fermentation involves the use of microorganisms to produce NR from precursors.

Scientific Research Applications

NR has been the subject of numerous scientific studies, which have investigated its potential health benefits. These studies have focused on a variety of areas, including anti-aging, metabolism, and neuroprotection.
Anti-Aging: NR has been shown to activate sirtuins, a family of proteins that play a key role in regulating cellular aging. Sirtuins have been linked to a variety of age-related diseases, including cancer, Alzheimer's disease, and type 2 diabetes. By activating sirtuins, NR may help to slow the aging process and reduce the risk of age-related diseases.
Metabolism: NR has been shown to increase the production of NAD+, a molecule that plays a key role in cellular metabolism. NAD+ is involved in a variety of metabolic processes, including energy production and DNA repair. By increasing NAD+ levels, NR may help to improve metabolic function and reduce the risk of metabolic diseases, such as obesity and type 2 diabetes.
Neuroprotection: NR has been shown to protect against neurodegeneration in animal models of Alzheimer's disease and Parkinson's disease. NR may help to protect neurons from damage and improve cognitive function.

properties

IUPAC Name

N-(4-acetamidophenyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c1-10(18)16-12-4-6-13(7-5-12)17-14(19)11-3-2-8-15-9-11/h2-9H,1H3,(H,16,18)(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBLLHHZLXPHQLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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